2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride
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Overview
Description
2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology and various biological activities . This compound is characterized by its complex structure, which includes an indole ring substituted with phenyl, triethyl, and propylamine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole derivative . The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and rearrangement to form the indole ring.
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the indole ring can yield dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole core.
Uniqueness
2,3-Dihydro-3-phenyl-N,N,3-triethyl-1H-indole-1-propylamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its triethyl and propylamine groups differentiate it from other indole derivatives, potentially leading to unique interactions and applications .
Properties
CAS No. |
37126-71-9 |
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Molecular Formula |
C23H34Cl2N2 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
diethyl-[3-(3-ethyl-3-phenyl-1,2-dihydroindol-1-ium-1-yl)propyl]azanium;dichloride |
InChI |
InChI=1S/C23H32N2.2ClH/c1-4-23(20-13-8-7-9-14-20)19-25(18-12-17-24(5-2)6-3)22-16-11-10-15-21(22)23;;/h7-11,13-16H,4-6,12,17-19H2,1-3H3;2*1H |
InChI Key |
OVLDIFBXVKQLHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C[NH+](C2=CC=CC=C21)CCC[NH+](CC)CC)C3=CC=CC=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
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